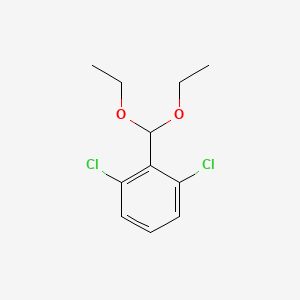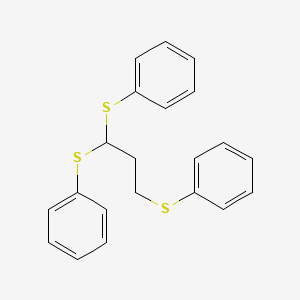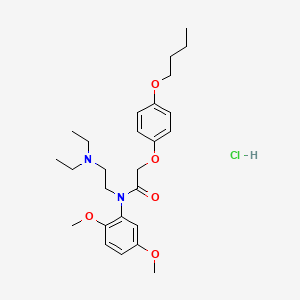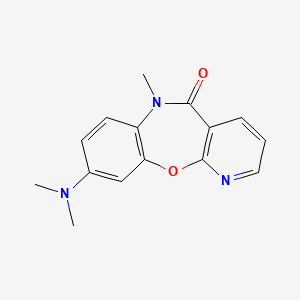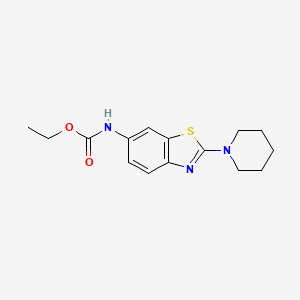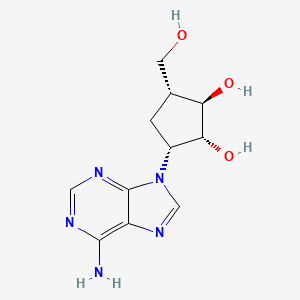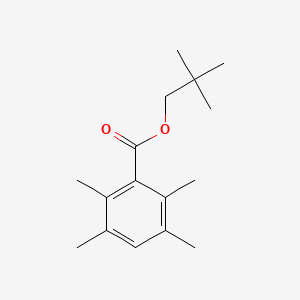
Neopentyl 2,3,5,6-tetramethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups and the carboxyl group is esterified with neopentyl alcohol. This compound is known for its stability and unique structural properties, making it of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neopentyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Neopentyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetramethylbenzoic acid, while reduction could produce neopentyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Neopentyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s stability and structural properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which neopentyl 2,3,5,6-tetramethylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentyl benzoate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties and reactivity.
2,3,5,6-Tetramethylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
Neopentyl p-toluate: Similar ester structure but with a different substitution pattern on the benzene ring.
Uniqueness
Neopentyl 2,3,5,6-tetramethylbenzoate is unique due to the presence of both neopentyl and tetramethyl groups, which confer enhanced stability and distinct reactivity compared to other similar compounds. Its structural features make it particularly valuable in specific chemical and industrial applications.
Eigenschaften
CAS-Nummer |
7499-55-0 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |
InChI |
InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |
InChI-Schlüssel |
WVOJUBWOSLBWCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


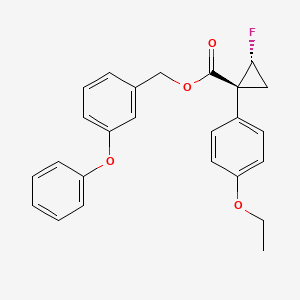
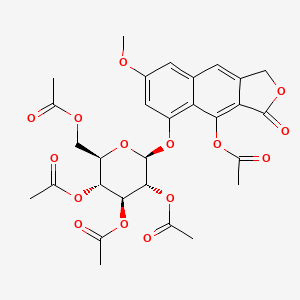
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
